REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]([CH3:15])[CH3:14])=[CH:8][N:7]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[CH3:15][CH:13]([O:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][OH:4])=[N:7][CH:8]=1)[CH3:14] |f:1.2.3|
|
Name
|
|
Quantity
|
209 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=NC=C(C=C1)OC(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
added with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC=1C=CC(=NC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |